molecular formula C11H13FOS B13218323 3-(2-Fluorophenyl)thian-3-ol

3-(2-Fluorophenyl)thian-3-ol

Cat. No.: B13218323
M. Wt: 212.29 g/mol
InChI Key: ZKTMYNIIKDWNBQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)thian-3-ol is a chemical compound with the molecular formula C₁₁H₁₃FOS It is characterized by the presence of a fluorophenyl group attached to a thian-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)thian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with thiol-containing compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the thian-3-ol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)thian-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenyl)thian-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thian-3-ol structure may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)thian-3-ol
  • 3-(2-Bromophenyl)thian-3-ol
  • 3-(2-Methylphenyl)thian-3-ol

Uniqueness

3-(2-Fluorophenyl)thian-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-fluorophenyl)thian-3-ol

InChI

InChI=1S/C11H13FOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2

InChI Key

ZKTMYNIIKDWNBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=CC=C2F)O

Origin of Product

United States

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